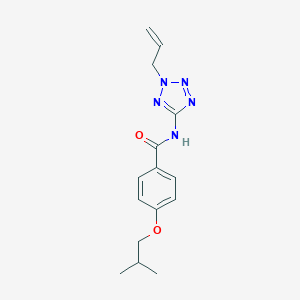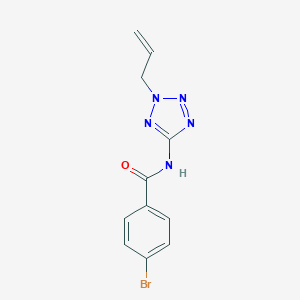
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a prodrug, meaning that it is metabolized in the body to its active form. It is designed to selectively target inflammation while minimizing the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that contribute to inflammation. Unlike traditional NSAIDs, which also inhibit the activity of the COX-1 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is designed to spare the COX-1 pathway, thereby reducing the risk of gastrointestinal and cardiovascular side effects.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation. It has also been shown to reduce pain in animal models of neuropathic pain and osteoarthritis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is its selective inhibition of COX-2, which reduces the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. However, one limitation is that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is a prodrug, meaning that it requires metabolic activation to become active. This may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide. One area of interest is its potential as a treatment for inflammatory bowel disease, as demonstrated in animal models. Another area of interest is its potential as a treatment for neuropathic pain, which has been shown in animal models. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide in humans.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide involves a multistep process that begins with the preparation of 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole-5-carboxylic acid to form the corresponding amide. The resulting amide is then treated with sodium borohydride to reduce the tetrazole ring and form the final product, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for various inflammatory conditions. One study found that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was effective in reducing inflammation in a rat model of arthritis, with no significant gastrointestinal or cardiovascular side effects observed. Another study showed that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was able to reduce inflammation in a mouse model of colitis, suggesting its potential as a treatment for inflammatory bowel disease.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide |
|---|---|
Molekularformel |
C15H19N5O2 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)12-5-7-13(8-6-12)22-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,18,21) |
InChI-Schlüssel |
AYGYQRXZFXQXDG-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


